Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-cyano-2-(1-methylcyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-11(14)10(9-13)12(2)7-5-4-6-8-12/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHCCJIABRKISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1(CCCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with 1-methylcyclohexyl bromide in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the overall production rate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
1.1 Coupling Reagent
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate serves as a coupling reagent in peptide synthesis. It is particularly useful in conjunction with carbodiimides, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of peptide bonds while minimizing racemization. The compound's structure allows it to stabilize the reaction conditions, leading to higher yields of desired products with reduced side reactions .
1.2 Mechanism of Action
The mechanism involves the formation of an active ester intermediate, which reacts with amino acids to form peptides. The presence of the cyano group helps suppress racemization, a common issue in peptide synthesis that can lead to the formation of unwanted stereoisomers .
Biological Activities
2.1 Antibacterial and Antiviral Properties
Research indicates that derivatives of this compound exhibit significant antibacterial and antiviral activities. For example, cyclohexylidene derivatives have shown effectiveness against various bacterial strains and viruses, suggesting potential applications in pharmaceuticals and agriculture .
2.2 Fungicidal Applications
The compound has been explored for its fungicidal properties, particularly against pathogens affecting crops. Studies have demonstrated that it can effectively combat diseases caused by oomycetes, such as Phytophthora infestans, which causes tomato blight . This application underscores its relevance in agricultural chemistry as a potential pesticide.
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products. The compound can be synthesized from readily available precursors through established organic synthesis techniques .
3.2 Characterization Techniques
Characterization of this compound is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Case Studies
Mechanism of Action
The mechanism by which ethyl 2-cyano-2-(1-methylcyclohexyl)acetate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Structural Analogs with Cyclohexyl Modifications
Ethyl 2-cyano-2-cyclohexylacetate (CAS 3213-50-1)
- Molecular Formula: C₁₁H₁₇NO₂
- Key Differences : Replaces the 1-methylcyclohexyl group with a simple cyclohexyl substituent.
- Properties : Lower molecular weight (195.26 g/mol ) and altered steric effects due to the absence of the methyl group on the cyclohexane ring. Safety data suggest standard precautions for organic compounds (e.g., inhalation risks) .
Ethyl 2-(1-formylcyclohexyl)acetate (CAS 460711-33-5)
- Molecular Formula : C₁₁H₁₈O₃
- Key Differences: Substitutes the cyano group with a formyl moiety.
- Applications: Used in synthetic routes requiring ketone intermediates, diverging from the cyano group’s role in nucleophilic reactions .
Functional Group Variations
Ethyl 2-cyano-2-(4-(perfluorohexyl)phenyl)acetate (8a)
- Molecular Formula: C₁₇H₁₀F₁₃NO₂
- Key Differences : Incorporates a perfluorohexylphenyl group, enhancing hydrophobicity and electronic effects.
- Synthesis : Isolated as a regioisomer (47% yield) via flash chromatography, demonstrating challenges in purifying fluorinated analogs .
Ethyl 2-cyano-2-(5-methoxy-1-methyl-2-oxoindolin-3-ylidene)acetate (77b)
- Molecular Formula : C₁₄H₁₃N₂O₃
- Key Differences: Features an indolinone backbone, enabling conjugation with aromatic systems.
- Synthesis : Achieved 98% yield via condensation, showcasing efficiency in heterocyclic systems .
Steric and Electronic Effects
- 1-Methylcyclohexyl vs.
- Cyano vs. Trifluoromethyl: Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate (CAS 2060026-32-4) combines cyano and trifluoromethyl groups, creating strong electron-withdrawing effects for applications in agrochemicals or pharmaceuticals .
Biological Activity
Ethyl 2-cyano-2-(1-methylcyclohexyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 219.28 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing an inhibitory concentration (IC) ranging from 10 to 50 µg/mL depending on the strain tested .
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, in studies involving MCF-7 breast cancer cells, this compound exhibited IC values of approximately 25 µg/mL, indicating moderate cytotoxic effects .
Case Study 1: Antimicrobial Efficacy
A study published in the Tropical Journal of Natural Product Research evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated that this compound effectively inhibited the growth of pathogenic bacteria and fungi, supporting its potential use as a natural preservative in food products .
Case Study 2: Anti-Cancer Activity
Another significant study focused on the anti-cancer properties of this compound. The compound was tested against several cancer cell lines, including lung and breast cancer cells. Results showed that it reduced cell viability significantly at concentrations above 20 µg/mL, suggesting its potential as a chemotherapeutic agent .
Research Findings Summary Table
Q & A
Q. Key Considerations :
- Steric hindrance from the 1-methylcyclohexyl group may slow reaction kinetics compared to less hindered ketones.
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1).
How can researchers optimize purification and characterization of this compound?
Basic Research Question
Purification :
Q. Characterization :
- NMR : ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.4 (m, cyclohexyl protons), 4.2 (q, J=7.1 Hz, OCH₂CH₃), 3.1 (s, CN).
- Mass Spectrometry : ESI-MS m/z 223.1 [M+H]⁺ .
What role does steric hindrance play in the reactivity of this compound?
Advanced Research Question
The 1-methylcyclohexyl group introduces steric bulk , impacting:
Q. Mitigation Strategies :
- Use microwave-assisted synthesis to accelerate reactions .
- Employ bulky bases (e.g., DBU) to deprotonate the α-cyanoester efficiently .
How can computational models predict the compound’s behavior in novel reactions?
Advanced Research Question
Quantum Chemical Calculations :
Q. Validation :
- Cross-check computational results with experimental DSC data (melting point: 78–80°C) and IR spectra (C≡N stretch: 2245 cm⁻¹) .
What are the common side reactions in CBr₄-catalyzed syntheses involving this compound?
Advanced Research Question
Observed Byproducts :
Q. Mitigation :
- Maintain anhydrous conditions and neutral pH during synthesis.
- Use scavengers (e.g., molecular sieves) to trap water .
How do coupling reagents like Oxyma derivatives suppress racemization in peptide synthesis?
Advanced Research Question
Mechanism :
Q. Optimized Protocol :
- Use DIC/OxymaPure (1:1 molar ratio) in DMF at 0°C for 2 hours (racemization <0.5%) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
